Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-
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Overview
Description
Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, also known as alpha-(2-(methylphenethylamino)ethyl)benzhydrol, is an organic compound with the molecular formula C24H27NO and a molecular weight of 345.52 g/mol . This compound is a derivative of benzhydrol and contains an additional methylphenethylamino group, making it a unique member of the benzhydryl compounds family.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, can be synthesized through various methods. One common approach involves the reaction of benzhydrol with 2-(methylphenethylamino)ethyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in benzhydrol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Halogenated or nitrated benzhydrol derivatives.
Scientific Research Applications
Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antihistamines and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a terminating group in polymerizations
Mechanism of Action
The mechanism of action of benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with histamine receptors, leading to antihistaminic effects. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol (Benzhydrol): The parent compound of benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, with a simpler structure lacking the methylphenethylamino group.
Benzophenone: An oxidized derivative of benzhydrol, commonly used in organic synthesis.
Diphenhydramine: An antihistamine containing a benzhydryl group, similar in structure but with different functional groups.
Uniqueness
Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-, is unique due to the presence of the methylphenethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3676-80-0 |
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Molecular Formula |
C24H27NO |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C24H27NO/c1-25(19-17-21-11-5-2-6-12-21)20-18-24(26,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,26H,17-20H2,1H3 |
InChI Key |
IBUGJSZYGGNAHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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